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molecular formula C13H19NO3 B8515169 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester

2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester

Cat. No. B8515169
M. Wt: 237.29 g/mol
InChI Key: HXCLVHBGCGJZDL-UHFFFAOYSA-N
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Patent
US08658675B2

Procedure details

A solution of 2-(1-ethyl-propyl)-6-methoxy-isonicotinic acid methyl ester (50 g, 0.211 mol) in ethanol (250 mL), water (50 mL) and 32% aq. NaOH (50 mL) is stirred at 80° C. for 1 h. The mixture is concentrated and the residue is dissolved in water (200 mL) and extracted with TBME. The org. phase is separated and washed once with water (200 mL). The TBME phase is discarded. The combined aq. phases are acidified by adding 25% aq. HCl and then extracted with EA (400+200 mL). The combined org. extracts are concentrated. Water (550 mL) is added to the remaining residue. The mixture is heated to 70° C., cooled to rt and the precipitate that forms is collected and dried to give the title compound (40.2 g) as a white solid; LC-MS: tR=0.95 min, [M+1]+=224.04; 1H NMR (D6-DMSO): δ 0.73 (t, J=7.3 Hz, 6H), 1.59-1.72 (m, 4H), 2.52-2.58 (m, 1H), 3.88 (s, 3H), 7.00 (d, J=1.0 Hz, 1H), 7.20 (d, J=1.0 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH:5]=1>C(O)C.O.[OH-].[Na+]>[CH2:13]([CH:12]([C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH3:11])[N:7]=1)[C:3]([OH:17])=[O:2])[CH2:15][CH3:16])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)OC)C(CC)CC)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME
CUSTOM
Type
CUSTOM
Details
phase is separated
WASH
Type
WASH
Details
washed once with water (200 mL)
ADDITION
Type
ADDITION
Details
by adding 25% aq. HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (400+200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
extracts are concentrated
ADDITION
Type
ADDITION
Details
Water (550 mL) is added to the remaining residue
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
the precipitate that forms is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)C=1C=C(C(=O)O)C=C(N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 40.2 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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